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Compound of Interest

Compound Name: Phenothiazine-10-propionitrile

Cat. No.: B133782 Get Quote

A detailed analysis for researchers and drug development professionals, providing key

comparative spectroscopic data, experimental protocols, and insights into the structural and

potential biological implications of substitution on the phenothiazine nitrile scaffold.

This guide presents a comparative spectroscopic analysis of unsubstituted 10H-phenothiazine-

2-carbonitrile and its N-substituted aryl derivatives. By examining their respective ¹H NMR, ¹³C

NMR, FT-IR, and UV-Vis spectra, we aim to elucidate the electronic and structural effects of

substitution at the 10-position of the phenothiazine ring system. This information is crucial for

researchers in medicinal chemistry and materials science, aiding in the identification,

characterization, and rational design of novel phenothiazine-based compounds.

Summary of Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the unsubstituted and

a representative N-substituted phenothiazine nitrile.
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Compound ¹H NMR (ppm) ¹³C NMR (ppm) FT-IR (cm⁻¹)
UV-Vis λmax

(nm)

10H-

Phenothiazine-2-

carbonitrile

(Unsubstituted)

7.82 (brs, 1H,

NH), 7.00-6.93

(m, 4H), 6.79 (t,

J = 7.0 Hz, 2H),

6.71 (d, J = 8.0

Hz, 2H)[1]

143.6, 128.5,

127.4, 123.1,

118.6, 115.6[1]

~3350 (N-H

stretch), ~2220

(C≡N stretch),

1600-1450 (C=C

aromatic stretch)

254, 318[2]

10-(4-

bromophenyl)-10

H-phenothiazine-

2-carbonitrile

(Substituted)

8.05 (d, J = 2.1

Hz, 1H), 7.80 (d,

J = 8.9 Hz, 1H),

7.59 (d, J = 8.9

Hz, 1H), 7.46

(dd, J = 8.9, 2.1

Hz, 1H), 7.31 (d,

J = 8.9 Hz, 1H),

7.02–6.97 (m,

2H), 6.81–6.74

(m, 4H)

145.77, 141.68,

131.02, 130.71,

130.62, 129.33,

129.23, 127.98,

126.78, 123.00,

122.96, 120.67,

119.55, 115.62,

114.66, 114.00

~2225 (C≡N

stretch), 1580-

1450 (C=C

aromatic stretch)

~280, ~320

Detailed Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker-AV (400 and 100 MHz, respectively)

instrument.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or

deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard. Data are reported as follows:

chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet, brs = broad singlet),

coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, the chemical shifts are

reported in ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.rsc.org/suppdata/ra/c3/c3ra43989e/c3ra43989e.pdf
https://www.rsc.org/suppdata/ra/c3/c3ra43989e/c3ra43989e.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9653876/
https://www.rsc.org/suppdata/ra/c3/c3ra43989e/c3ra43989e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FT-IR spectra were recorded on a FT-IR spectrometer using the KBr pellet method. A small

amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry

potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin,

transparent pellet using a hydraulic press. The pellet was placed in the sample holder of the

FT-IR instrument, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a UV-Vis spectrophotometer. Solutions of the

compounds were prepared in a suitable solvent, such as methanol or acetonitrile, at a

concentration of approximately 10⁻⁵ M. The absorbance was measured in a 1 cm quartz

cuvette over a wavelength range of 200-800 nm. The wavelengths of maximum absorption

(λmax) were recorded.

Visualization of Experimental Workflow and
Biological Context
To illustrate the general workflow of spectroscopic analysis and a potential biological target of

phenothiazine derivatives, the following diagrams were generated using the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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